molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7

5-Bromo-2-Cyanopyridine

Cat. No. B014956
Key on ui cas rn: 97483-77-7
M. Wt: 183.01 g/mol
InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
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Patent
US06667311B2

Procedure details

2,5-Dibromopyridine (20.0 g, 84.4 mmol) was dissolved in dimethylformamide (422 mL). To the stirred solution was added copper(I) cyanide. After refluxing for 5 h, the mixture was cooled to room temperature and stored overnight. The reaction mixture was diluted with ethyl acetate (1200 mL) and filtered through a Buchner funnel containing sand, Celite, and silica gel layers. The filtrate was concentrated to a volume of 400 mL. This organic liquid was diluted with water (300 mL) and the resulting liquid was extracted with ethyl acetate (2×200 mL). The organic extracts were combined, washed with water (2×300 mL) and brine (1×250 mL), and dried over magnesium sulfate. After concentration, the product was purified via silica gel chromatography (50:50 ethyl acetate/CH2Cl2) to afford the title compound (9.79 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
422 mL
Type
solvent
Reaction Step One
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[Cu][C:10]#[N:11]>CN(C)C=O.C(OCC)(=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]#[N:11])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
422 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
ADDITION
Type
ADDITION
Details
containing sand, Celite, and silica gel layers
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of 400 mL
ADDITION
Type
ADDITION
Details
This organic liquid was diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting liquid was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with water (2×300 mL) and brine (1×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the product was purified via silica gel chromatography (50:50 ethyl acetate/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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